This compound falls under the category of synthetic peptides and has been classified as an immunodominant epitope due to its interaction with human leukocyte antigen (HLA)-DR2. It is primarily sourced from laboratory synthesis, as indicated by its catalog listing from NovoPro Bioscience Inc. . The peptide's sequence is known to inhibit interleukin-2 secretion and induce Th2 cytokine production, making it important for therapeutic research in autoimmune diseases .
The synthesis of H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids. Key parameters in this process include:
The peptide can also be synthesized with specific modifications, such as the removal of trifluoroacetate salts, which can influence biological activity .
The peptide undergoes several chemical reactions during synthesis, including:
These reactions are crucial for achieving the desired peptide length and sequence fidelity .
The mechanism of action for H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH primarily involves its role as an antagonist in immune responses. It competes with MBP for binding to HLA-DR2, thereby inhibiting T-cell activation and cytokine secretion. This action is critical in studies related to autoimmune diseases like multiple sclerosis, where modulation of T-cell responses can alter disease progression .
H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH has several scientific applications:
The synthesis of H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH presents significant challenges due to its polyalanine/proline-rich C-terminal region (Ala-Ala-Ala-Ala-Pro-Ala) and clustered basic residues. Standard Fmoc-SPPS protocols encounter aggregation issues during chain elongation, particularly between residues Ala10 to Ala14, where repetitive alanine sequences promote β-sheet formation and incomplete couplings [1]. This aggregation manifests as reduced solvation of the growing peptide-resin complex, leading to truncated sequences and decreased crude purity.
Optimized synthesis employs PEG-PS (polyethylene glycol-polystyrene) hybrid resins with a loading capacity of 0.2-0.3 mmol/g to improve solvation. The incorporation of pseudoproline dipeptides (e.g., Ala-Ala → Ala-Thr(ΨMe,Mepro)) at Ala12-Ala13 effectively disrupts secondary structure formation by introducing a kink in the peptide backbone [5]. For proline residues (Pro4 and Pro15), double coupling protocols with a 5-fold excess of Fmoc-Pro-OH using Oxyma Pure/DIC (Diisopropylcarbodiimide) in DMF (N,N-Dimethylformamide) are essential to overcome steric hindrance and achieve >99% coupling efficiency per cycle .
Table 1: Resin and Coupling Agent Optimization for Poly-Ala/Pro Sequences
Synthetic Challenge | Optimized Approach | Efficiency Gain |
---|---|---|
Ala10-Ala14 aggregation | PEG-PS resin + 20% DMSO in DMF | Crude purity ↑ 35% |
Pro4/Pro15 coupling | Double coupling (DIC/Oxyma) | Coupling yield >99.5% |
Ala-Ala repeats | Thr(ΨMe,Mepro) at Ala12-Ala13 | Truncations ↓ 80% |
Chain solvation | Continuous flow SPPS (0.1 mL/min) | Aggregation ↓ 40% |
Post-synthesis analysis reveals that alternating proline residues in the C-terminal region (Pro15) mitigate but do not eliminate aggregation, necessitating combinatorial optimization of resin selection and solvent systems [1] [5].
The high lysine density (Lys2, Lys4, Lys9) in this peptide creates synthetic bottlenecks due to steric congestion and elevated racemization risk during Fmoc deprotection and coupling steps. Conventional room-temperature synthesis yields only 62-75% coupling efficiency per lysine residue due to incomplete acylation [1]. Microwave-assisted SPPS (MW-SPPS) significantly enhances kinetics through controlled dielectric heating, achieving near-quantitative coupling (>99.8%) for Fmoc-Lys-OH derivatives under optimized conditions.
Critical parameters include:
Table 2: Microwave Optimization for Lysine Residues
Parameter | Conventional SPPS | MW-SPPS Optimized | Improvement |
---|---|---|---|
Lys coupling time | 60 min | 2 min | 30x faster |
Deprotection time | 10 min | 1.5 min | 6.7x faster |
Racemization | 0.8-1.2% | <0.1% | 8-12x lower |
Crude purity (Lys9) | 68% | 92% | +24% |
Microwave irradiation particularly enhances Glu1-Lys2 and Lys4-Val5 couplings, where steric hindrance typically causes 15-20% truncation under standard conditions. The thermal energy disrupts interchain hydrogen bonding, improving access to the terminal amine [1].
The C-terminal hexapeptide Ala10-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH presents unique vulnerabilities during standard piperidine-based Fmoc deprotection (20% in DMF). Successive alanine residues (Ala13-Ala14-Ala15) promote base-catalyzed side reactions including aspartimide formation at Glu6-Ala7 and N→O acyl shifts that lead to permanent backbone damage. These degradative pathways manifest as +17 Da and -18 Da side products in LC-MS analysis, collectively accounting for up to 30% of impurities in crude peptides under standard conditions [1] [7].
Stabilization strategies involve:
Table 3: Deprotection Conditions for Alanine-Rich Sequences
Deprotection Method | Aspartimide at Glu6-Ala7 | N→O Acyl Shift | Total Impurities |
---|---|---|---|
20% piperidine/DMF (RT) | 15.2% | 9.8% | 30.7% |
5% DBU/0.1M HOBt/DMF (0°C) | 1.7% | 1.2% | 6.3% |
2% DBU/0.2M piperazine/DMF | 3.1% | 2.4% | 8.9% |
0.5 M Oxyma/2% DBU in NMP | 4.3% | 3.1% | 10.2% |
The Ala-Ala-Ala sequence (residues 12-14) requires stepwise monitoring via chloranil tests after each coupling to detect free amines, with recoupling initiated if >1% positive. These measures collectively enable >90% crude purity for the challenging C-terminal segment [1] [7].
Orthogonal protecting group schemes are essential for synthesizing peptides containing multiple acidic (Glu1, Glu6) and phenolic (Tyr8) residues. Standard global deprotection with TFA (trifluoroacetic acid) causes sulfonation of tyrosine (Tyr8) and tert-butyl ester formation on glutamic acid side chains, generating +80 Da and +56 Da side products respectively. To prevent this, multi-tiered protection with acid-labile, photocleavable, and palladium-labile groups enables selective deprotection [1] .
Optimized protection scheme:
Table 4: Orthogonal Protection Scheme for Acidic Residues
Residue | Protecting Group | Cleavage Conditions | Compatibility |
---|---|---|---|
Glu1 γ-COOH | Alloc | Pd(PPh3)4/PhSiH3 (10eq), DCM, 30 min | Fmoc, tBu, Pmc |
Glu6 γ-COOH | Alloc | Pd(PPh3)4/PhSiH3 (10eq), DCM, 30 min | Fmoc, tBu, Pmc |
Tyr8 phenolic | Pmc | 1% TFA/DCM, 3×2 min | Alloc, Fmoc |
Lys2,4,9 ε-NH2 | Alloc | Pd(PPh3)4/PhSiH3 (10eq), DCM | Pmc, Fmoc |
This strategy permits selective on-resin acetylation of Lys9 using acetic anhydride/pyridine (1:10 v/v) after allyl deprotection while keeping other lysines protected. Quantitative removal of Tyr8 Pmc group without sulfonation is confirmed by negative chloranil testing (<0.5% alkylation) [1] . The orthogonal approach reduces acid-sensitive side products by 95% compared to standard Boc/Bzl strategies.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1